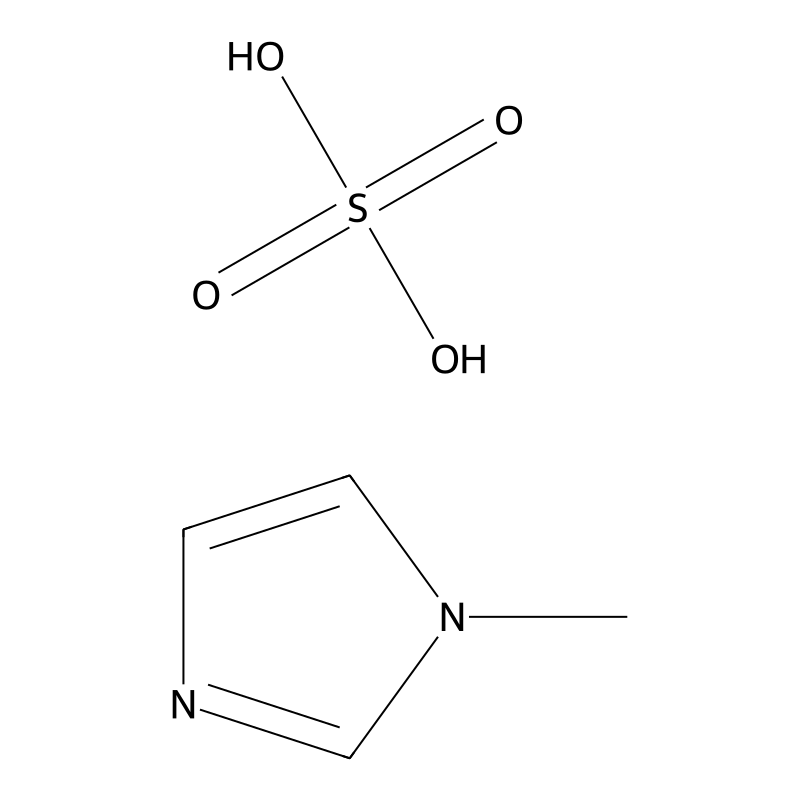1-Methylimidazolium hydrogen sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Brønsted Acidic Catalyst
1-Methylimidazolium hydrogen sulfate acts as a Brønsted acid catalyst, meaning it donates a proton (H+) during a chemical reaction. This property makes it useful in organic synthesis reactions. For instance, research has shown its effectiveness as a catalyst component, along with chlorotrimethylsilane, in the preparation of specific heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones [].
1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid characterized by the molecular formula and a molecular weight of 180.18 g/mol. This compound is known for its unique properties, including high thermal stability, low volatility, and significant solvation ability, making it a versatile medium in various
1-Methylimidazolium hydrogen sulfate is utilized as a catalyst in several organic reactions. Notable reactions include:
- Synthesis of Dihydropyrimidinones: It facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through a one-pot reaction involving aromatic aldehydes and urea/thiourea .
- Pyrrole Synthesis: The compound catalyzes the convenient synthesis of 2,5-dimethyl-N-substituted pyrroles under ultrasonic irradiation, demonstrating its efficiency in promoting complex organic transformations .
- Micellization: In aqueous solutions, it exhibits micellization behavior influenced by temperature, which is essential for applications in surfactant chemistry .
The synthesis of 1-methylimidazolium hydrogen sulfate typically involves the following methods:
- Direct Neutralization: The ionic liquid can be synthesized by neutralizing 1-methylimidazole with sulfuric acid. This method yields the desired ionic liquid along with water as a byproduct.
- Solvent-Free Methods: Recent advancements have explored solvent-free synthesis routes that enhance yields and reduce environmental impact. For instance, reactions conducted under controlled temperatures allow for efficient formation without the need for additional solvents .
1-Methylimidazolium hydrogen sulfate has diverse applications across various fields:
- Catalysis: It serves as an effective catalyst in organic reactions, improving reaction rates and selectivity.
- Green Chemistry: Its low volatility and recyclability make it an attractive option for sustainable chemical processes.
- Leaching Media: The compound has been used in leaching processes for metal recovery, showcasing its utility in materials science .
Studies on the interactions of 1-methylimidazolium hydrogen sulfate with other compounds reveal its potential as a co-catalyst in multi-component reactions. Its ability to stabilize intermediates and enhance reaction pathways is particularly notable in organic synthesis. Furthermore, investigations into its interactions with biomolecules suggest possible applications in drug delivery systems or as a solvent for pharmaceuticals.
Several compounds share structural similarities with 1-methylimidazolium hydrogen sulfate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylimidazolium hydrogen sulfate | Brønsted acidic ionic liquid | Longer alkyl chain enhances solubility properties |
| 1-Butyl-3-methylimidazolium chloride | Ionic liquid | Less acidic than hydrogen sulfate variant |
| 1-Methylimidazolium acetate | Ionic liquid | Exhibits different reactivity due to acetate anion |
| 1-Methylpyridinium hydrogen sulfate | Brønsted acidic ionic liquid | Different cation structure provides distinct catalytic properties |
The presence of the hydrogen sulfate group in 1-methylimidazolium hydrogen sulfate distinguishes it from other ionic liquids by enhancing its acidity and catalytic efficiency, making it particularly effective for specific organic transformations.








